[(2S,3S,7S,8R,9R,10S,11R,13S,14R,17R)-2,9,10-triacetyloxy-13-chloro-8,17-dimethyl-4,12-dimethylidene-16-oxo-15,18-dioxatetracyclo[9.6.1.01,14.03,8]octadecan-7-yl] acetate
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Overview
Description
The compound “[(2S,3S,7S,8R,9R,10S,11R,13S,14R,17R)-2,9,10-triacetyloxy-13-chloro-8,17-dimethyl-4,12-dimethylidene-16-oxo-15,18-dioxatetracyclo[9.6.1.01,14.03,8]octadecan-7-yl] acetate” is a complex organic molecule characterized by multiple chiral centers, acetoxy groups, and a chlorinated tetracyclic structure. Compounds of this nature often exhibit significant biological activity and are of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of the tetracyclic core, introduction of functional groups, and stereoselective reactions to ensure the correct configuration at each chiral center. Common synthetic methods may include:
Cyclization reactions: to form the tetracyclic core.
Acetylation reactions: to introduce acetoxy groups.
Chlorination reactions: to add the chlorine atom at the specified position.
Industrial Production Methods
Industrial production of such compounds may involve:
Optimization of reaction conditions: to maximize yield and purity.
Use of catalysts: to enhance reaction rates and selectivity.
Purification techniques: such as chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
The compound may undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
Synthesis of analogs: Modifying the structure to create new compounds with potentially improved properties.
Reaction mechanism studies: Understanding how the compound reacts under various conditions.
Biology
Enzyme inhibition: Investigating the compound’s ability to inhibit specific enzymes.
Cell signaling: Studying its effects on cellular signaling pathways.
Medicine
Drug development: Exploring its potential as a therapeutic agent for various diseases.
Pharmacokinetics: Understanding how the compound is absorbed, distributed, metabolized, and excreted in the body.
Industry
Material science: Using the compound in the development of new materials with unique properties.
Agriculture: Investigating its potential as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of such a compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include:
Binding to active sites: Inhibiting enzyme activity.
Modulating receptor activity: Affecting cellular responses.
Comparison with Similar Compounds
Similar Compounds
[(2S,3S,7S,8R,9R,10S,11R,13S,14R,17R)-2,9,10-triacetyloxy-13-chloro-8,17-dimethyl-4,12-dimethylidene-16-oxo-15,18-dioxatetracyclo[9.6.1.01,14.03,8]octadecan-7-yl] acetate: A similar compound with slight variations in functional groups or stereochemistry.
This compound: Another analog with different substituents.
Uniqueness
The uniqueness of the compound lies in its specific configuration, functional groups, and potential biological activity. These features may confer unique properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C28H35ClO11 |
---|---|
Molecular Weight |
583.0 g/mol |
IUPAC Name |
[(2R,3S,7S,8R,9R,10S,11R,13S,14R)-2,9,10-triacetyloxy-13-chloro-8,17-dimethyl-4,12-dimethylidene-16-oxo-15,18-dioxatetracyclo[9.6.1.01,14.03,8]octadecan-7-yl] acetate |
InChI |
InChI=1S/C28H35ClO11/c1-11-9-10-18(35-14(4)30)27(8)19(11)23(37-16(6)32)28-13(3)26(34)39-24(28)20(29)12(2)21(40-28)22(36-15(5)31)25(27)38-17(7)33/h13,18-25H,1-2,9-10H2,3-8H3/t13?,18-,19+,20-,21+,22-,23+,24-,25-,27-,28?/m0/s1 |
InChI Key |
PXWWTSQKNXBHTK-LMYUHSOWSA-N |
Isomeric SMILES |
CC1C(=O)O[C@@H]2C13[C@@H]([C@H]4C(=C)CC[C@@H]([C@@]4([C@H]([C@H]([C@H](O3)C(=C)[C@@H]2Cl)OC(=O)C)OC(=O)C)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC1C(=O)OC2C13C(C4C(=C)CCC(C4(C(C(C(O3)C(=C)C2Cl)OC(=O)C)OC(=O)C)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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